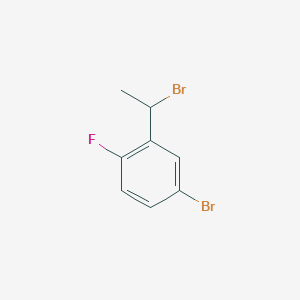

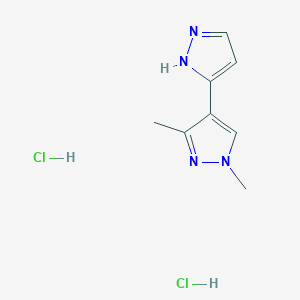

![molecular formula C17H16N4O2S B2668290 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034440-92-9](/img/structure/B2668290.png)

2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a compound that is related to a class of molecules that have been studied for their potential therapeutic applications . These molecules often contain a benzothiazole moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). In the context of medicinal chemistry, benzothiazole derivatives have been investigated for their potential anti-Parkinsonian and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been described in the literature . For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . For example, the IR spectrum can provide information about the types of functional groups present in the molecule, while the NMR spectrum can give insights into the molecule’s carbon and hydrogen framework .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and depend on the specific substituents present on the benzothiazole ring. In some cases, these compounds have been found to exhibit reactivity due to the presence of the benzothiazole moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents present on the benzothiazole ring. For example, the melting point and solubility of these compounds can vary widely . Additionally, these compounds often comply with Lipinski’s rule of five, which is a rule of thumb to evaluate the druglikeness of a chemical compound .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Applications

One significant application of compounds related to Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is in the development of new anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) identified this scaffold as promising for anti-tubercular activity. The research synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and tested them against Mycobacterium tuberculosis H37Rv strain, with seventeen compounds showing potential having MICs in the low micromolar range (Pancholia et al., 2016).

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. For example, a study by Inceler et al. (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives, demonstrating potent growth inhibitory effects on Raji and HL60 cancer cells (Inceler et al., 2013). Another study by Xu et al. (2017) synthesized and evaluated novel pyrazoline derivatives for cytotoxic effects on HepG-2 cells, identifying compounds with significant anticancer potential (Xu et al., 2017).

Drug Discovery and Development

These compounds have also been explored for their utility in drug discovery, especially as part of the process in synthesizing new therapeutic agents. The synthesis and characterization of derivatives, such as those explored by Mumtaz et al. (2015) and El-Emary et al. (2005), demonstrate the broad applicability of these compounds in generating novel pharmaceuticals with potential antimicrobial and anticancer activities (Mumtaz et al., 2015; El-Emary et al., 2005).

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives can vary depending on the specific biological activity being studied. For instance, some benzothiazole derivatives have been found to exhibit anti-Parkinsonian activity, potentially through interactions with the adenosine A2A receptor . Other benzothiazole derivatives have shown anti-inflammatory activity, possibly through inhibition of cyclooxygenase enzymes .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can depend on the specific compound and its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling these substances. It’s important to note that while some benzothiazole derivatives have shown promising therapeutic potential, further studies are needed to fully assess their safety and efficacy .

Direcciones Futuras

The study of benzothiazole derivatives is a dynamic field with potential for future discoveries. These compounds have shown promise in various therapeutic applications, including as potential anti-Parkinsonian and anti-inflammatory agents . Future research may focus on optimizing the chemical structures of these compounds to enhance their therapeutic effects, reduce potential side effects, and improve their pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of these compounds.

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(11-21)23-15-10-18-7-8-19-15/h1-2,5-8,10,12H,3-4,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKXPGHWECBVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

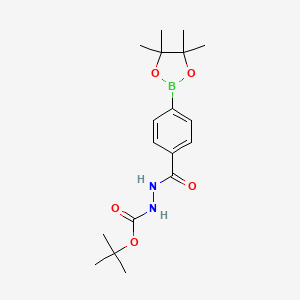

![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)

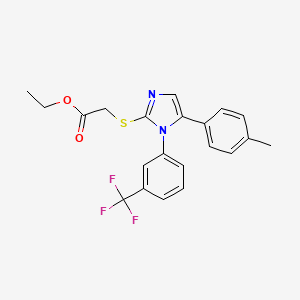

![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)

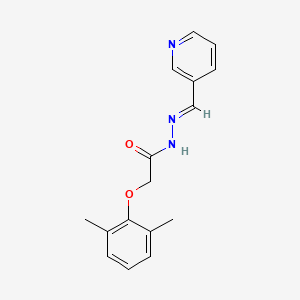

![N-(4-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2668214.png)

![3-CHLORO-N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2668219.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)

![4-[(benzenesulfinyl)methyl]-2-phenyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B2668228.png)